Ytterbium monoxide
Description
Ytterbium monoxide (YbO) is a binary oxide of ytterbium, a lanthanide element. Unlike the more common ytterbium(III) oxide (Yb₂O₃), YbO features ytterbium in the +2 oxidation state, making it a rare example of a divalent lanthanide oxide . It forms when ytterbium reacts with oxygen at temperatures above 200°C, though it is less stable than Yb₂O₃ . YbO has garnered interest due to its electronic and optical properties, particularly under high-pressure conditions where valence changes may occur . However, analytical challenges, such as interference from hydroxide ions in mass spectrometry, complicate its detection .
Properties
CAS No. |
25578-79-4 |
|---|---|
Molecular Formula |
OYb |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
oxoytterbium |
InChI |
InChI=1S/O.Yb |
InChI Key |
SMTOLMWJGOUVPG-UHFFFAOYSA-N |
Canonical SMILES |
O=[Yb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ytterbium monoxide can be synthesized through several methods, including:
Reduction of Ytterbium Sesquioxide (Yb2O3): This method involves reducing ytterbium sesquioxide with hydrogen or carbon monoxide at high temperatures (400-600°C) to produce this compound.
Oxidation of Ytterbium Metal: Ytterbium metal can be oxidized in a controlled environment to form this compound.
Molecular Beam Deposition: This technique involves depositing this compound thin films on substrates using molecular beam epitaxy.
Industrial Production Methods: Industrial production of this compound typically involves high-pressure synthesis techniques to ensure the stability of the compound. The use of high-pressure conditions helps to suppress the disproportionation of this compound into other oxides .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and other oxidizing gases are commonly used to oxidize this compound.
Reducing Agents: Hydrogen and carbon monoxide are frequently used as reducing agents in the synthesis and reduction of this compound.
Major Products Formed:
Ytterbium Sesquioxide (Yb2O3): Formed through the oxidation of this compound.
Ytterbium Metal: Produced by the reduction of this compound.
Scientific Research Applications
Ytterbium monoxide has several scientific research applications, including:
Electronic Devices: Due to its high electron mobility and significant spin-orbit coupling, this compound is used in the development of electronic and spintronic devices.
Optoelectronics: The compound’s unique optical properties make it suitable for use in optoelectronic devices, such as light-emitting diodes and lasers.
Material Science: this compound is studied for its potential use in creating new materials with desirable electronic and magnetic properties.
Mechanism of Action
The mechanism by which ytterbium monoxide exerts its effects is primarily related to its electronic structure. The compound exhibits high electron mobility due to the presence of ytterbium in the +2 oxidation state, which allows for efficient charge transport. Additionally, the significant spin-orbit coupling observed in this compound is attributed to the interaction between the ytterbium ions and the surrounding oxygen atoms, leading to unique magnetic and electronic properties .
Comparison with Similar Compounds
Ytterbium(III) Oxide (Yb₂O₃)
Oxidation State & Stability: Yb₂O₃ contains ytterbium in the +3 oxidation state and is the most stable ytterbium oxide. It is a white, crystalline solid with a melting point of 2355°C and density of 9200 kg/m³ . In contrast, YbO (+2) is less stable and more reactive. Applications: Yb₂O₃ is widely used in optical materials, ceramics, and catalysis, whereas YbO’s applications remain exploratory due to its instability . Nomenclature Note: Some sources incorrectly label Yb₂O₃ as "ytterbium monoxide," which is chemically inaccurate .
Samarium Monoxide (SmO)
Oxidation State & Stability: Like YbO, SmO is a divalent lanthanide monoxide (+2 oxidation state). Both compounds face similar analytical challenges, as hydroxide ions can mimic their spectral signatures in mass spectrometry, leading to overestimation . Electronic Behavior: SmO exhibits strong correlations between 4f electrons, while YbO’s electronic structure is influenced by pressure-induced valence transitions .
Ytterbium(II) Halides (YbF₂, YbCl₂)
Oxidation State & Stability: YbF₂ and YbCl₂ are stable divalent compounds, unlike YbO, which oxidizes readily. The stability of YbF₂ is attributed to the high lattice energy of fluoride ions .
Data Tables
Table 1: Comparative Properties of Ytterbium Oxides
Chemical Reactions Analysis
Reactions with Acids and Bases
While direct reaction data for YbO is scarce, insights can be drawn from related ytterbium compounds:
-
Ytterbium(III) oxide (Yb₂O₃) reacts with dilute sulfuric acid to form Yb³⁺ ions and water:
. -
Ytterbium metal reacts with water to form ytterbium hydroxide and hydrogen gas:
.
For YbO, analogous reactions would likely involve hydration or acid-base interactions, but experimental data is absent in the provided sources.
Thermal and Oxidative Stability
Ytterbium metal oxidizes readily in air to form Yb₂O₃ , but YbO’s stability under thermal or oxidative conditions remains undocumented. By analogy to other rare earth monoxides, YbO may decompose or disproportionate under high temperatures, though no specific studies confirm this.
Organometallic and Coordination Chemistry
Research on ytterbium complexes highlights its versatility in low oxidation states (e.g., Yb²⁺) for activating small molecules like CO₂ and CS₂ . For example:
-
Divalent ytterbium hydrido complexes react with CO₂ to form oxalate or carbonate products, depending on solvent polarity .
-
Yb²⁺ complexes enable CO activation, forming ethenediolate or formate derivatives .
These findings suggest that YbO, if stabilized in a low oxidation state, might participate in similar reactivity patterns, but direct evidence is lacking.
Comparative Analysis of Ytterbium Oxides
Q & A
Q. What are the optimal synthesis methods for producing high-purity Ytterbium monoxide (YbO) in laboratory settings?
To synthesize YbO, ytterbium metal must first be activated to enhance reactivity. Methods include:
- Mercury activation : Treating Yb with mercuric chloride to form a reactive amalgam, though this may reduce yields due to residual mercury contamination .
- Liquid ammonia activation : Dissolving Yb in liquid ammonia to generate solvated electrons, followed by vacuum removal to deposit a clean, reactive Yb mirror on glassware. This avoids mercury contamination and improves yield by up to 26% .
- Controlled oxidation : Reacting activated Yb with limited oxygen in inert atmospheres (e.g., argon) to prevent over-oxidation to Yb₂O₃.
Key Consideration : Monitor oxygen partial pressure and reaction temperature to stabilize the Yb²⁺ oxidation state.
Q. How can researchers characterize the oxidation states of Ytterbium in monoxide compounds using spectroscopic techniques?
- X-ray Photoelectron Spectroscopy (XPS) : Identifies Yb²⁺ (binding energy ~185 eV for Yb 4f₇/₂) and Yb³⁺ (~190 eV). However, oxygen adsorption can induce valence transitions (Yb²⁺ → Yb³⁺), complicating interpretation .
- Auger Electron Spectroscopy (AES) : Provides complementary data on surface composition. Discrepancies between XPS and AES arise due to differing probing depths (~10 monolayers for AES vs. deeper for XPS) .
- Near-infrared Spectroscopy : Exploits sharp absorption bands of Yb²⁺ for quantitative analysis .
Experimental Tip : Use ultra-high vacuum (UHV) conditions to minimize surface contamination during measurements.
Q. What experimental precautions are necessary to prevent oxidation of this compound during synthesis and handling?
- Store YbO in airtight containers under inert gases (argon or nitrogen) with desiccants to prevent hydrolysis or oxidation .
- Conduct reactions in gloveboxes with O₂ and H₂O levels <1 ppm.
- Avoid aqueous solutions, as Yb²⁺ is unstable in water, leading to rapid oxidation .
Advanced Research Questions
Q. How do researchers resolve contradictions in valence state analysis of this compound when using different spectroscopic methods (e.g., XPS vs. AES)?
Discrepancies arise due to:
- Probing depth : AES analyzes surface layers (~10 ML), while XPS penetrates deeper. Oxygen adsorption may induce valence transitions only at the surface .
- Substrate effects : Metallic substrates (e.g., tungsten) stabilize adsorbed CO molecules, indirectly influencing Yb oxidation states .
Methodology :
Q. How does the choice of substrate material influence the interaction between adsorbed molecules and this compound nanofilms in surface studies?
Substrates modulate YbO reactivity via:
- Electronic interactions : Metallic substrates (e.g., tungsten) donate electrons to YbO, stabilizing adsorbed CO in molecular form .
- Thermal conductivity : High-conductivity substrates (e.g., silicon) dissipate heat, delaying YbO decomposition during laser ablation experiments .
Experimental Design :
- Deposit YbO nanofilms (2–50 nm thickness) on varied substrates via physical vapor deposition.
- Characterize using AES and low-energy electron diffraction (LEED) to correlate substrate properties with YbO stability.
Q. What are the challenges in maintaining the divalent state of Ytterbium in aqueous solutions during experimental procedures?
Yb²⁺ is highly reducing and reacts rapidly with water:
- Use non-aqueous solvents (e.g., tetrahydrofuran or liquid ammonia).
- Add ligands (e.g., crown ethers) to sequester Yb²⁺ and inhibit oxidation .
Data Contradiction Analysis
Q. Why do XPS and AES yield conflicting results on Ytterbium valence states in oxygen-exposed nanofilms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
